Glucolimnanthin

説明

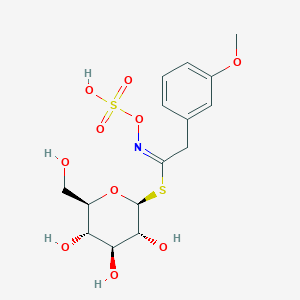

Structure

2D Structure

3D Structure

特性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-2-(3-methoxyphenyl)-N-sulfooxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO10S2/c1-24-9-4-2-3-8(5-9)6-11(16-26-28(21,22)23)27-15-14(20)13(19)12(18)10(7-17)25-15/h2-5,10,12-15,17-20H,6-7H2,1H3,(H,21,22,23)/b16-11+/t10-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDIUEJGEAUJAI-MFIRQCQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C/C(=N\OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111810-95-8 | |

| Record name | Glucolimnanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111810958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Natural Occurrence and Distribution

Plant Sources and Species Identification

The occurrence of Glucolimnanthin is predominantly associated with species within the Limnanthaceae family, commonly known as meadowfoams. Research has also investigated its presence in other plant families, such as Brassicaceae.

Limnanthes alba (Meadowfoam)

Limnanthes alba, or meadowfoam, is a well-established and primary botanical source of this compound. researchgate.netnih.gov This herbaceous winter-spring annual is cultivated as a commercial oilseed crop, particularly in the Willamette Valley of Oregon. acs.orgoregonstate.edunih.gov The compound is concentrated in the seeds of the plant. oregonstate.edu

Following the extraction of oil from the seeds, the remaining byproduct, known as meadowfoam seed meal (MSM), is particularly rich in this compound. acs.orgoregonstate.edunih.gov This seed meal has been the subject of extensive research due to its high concentration of this specific glucosinolate. oregonstate.edunih.gov Untreated meadowfoam seeds contain primarily this compound. nih.gov

Limnanthes douglasii

This compound is also present in Limnanthes douglasii, another species of meadowfoam. The initial identification of the characteristic mustard oil from L. douglasii seeds as m-methoxybenzyl isothiocyanate pointed to the presence of its parent compound, this compound. oregonstate.edunih.gov Further research has confirmed that the Limnanthes genus produces meta-methoxybenzyl glucosinolate, the chemical name for this compound. researchgate.net

Other Identified Botanical Sources (e.g., Tumorous Stem Mustard)

While the Brassicaceae family, which includes various mustards, is a rich source of glucosinolates, the profile of these compounds differs significantly from that of the Limnanthes species. oregonstate.edunih.gov Investigations into several varieties of stem mustards (Brassica juncea), including tuber mustard (Brassica juncea var. tumida), have identified a range of glucosinolates. nih.govnih.gov

However, the predominant glucosinolate found in these mustard varieties is sinigrin (B192396), an aliphatic glucosinolate. nih.govphytojournal.com Other identified compounds include various indole (B1671886) and aromatic glucosinolates, such as gluconasturtiin. nih.govnih.gov Current scientific literature does not support tumorous stem mustard or other studied Brassica juncea varieties as significant sources of this compound. Studies consistently show that sinigrin and other glucosinolates are the main components in these plants. nih.govphytojournal.commdpi.comnih.govresearchgate.net

Quantitative Analysis of this compound Content in Natural Materials

The concentration of this compound has been quantified in its primary botanical sources, particularly in Limnanthes alba.

The seed meal of L. alba is consistently reported to contain a significant amount of this compound, generally ranging from 2% to 4% by weight. acs.orgoregonstate.edunih.gov More specific analyses have provided precise concentrations in the seed meal and seeds. One high-performance liquid chromatography (HPLC) analysis identified a concentration of 75 μmol/g in meadowfoam seed meal. nih.gov A broader study of species in the Section Inflexae of the Limnanthes genus found that the glucosinolate content in seeds ranged from 30 to 204 μmol/g dry weight, with this compound being the exclusive glucosinolate detected in L. alba. researchgate.net

Quantitative Analysis of this compound in Limnanthes alba

| Material | Reported Content (% by weight) | Reported Content (μmol/g) | Source |

|---|---|---|---|

| Meadowfoam Seed Meal | 2-4% | Not Specified | acs.orgoregonstate.edunih.gov |

| Meadowfoam Seed Meal | Not Specified | 75 μmol/g | nih.gov |

| Limnanthes section Inflexae Seeds (including L. alba) | Not Specified | 30-204 μmol/g (dry weight) | researchgate.net |

Biosynthesis and Metabolic Pathways

Precursor Amino Acid Derivation (Phenylalanine-Derived Glucosinolates)

The backbone of glucolimnanthin is derived from the aromatic amino acid L-phenylalanine. nih.govnih.gov Glucosinolates originating from phenylalanine or tyrosine are categorized as aromatic or benzenic glucosinolates. mdpi.comencyclopedia.pubsrce.hr The initial committed step in the biosynthesis of many phenylalanine-derived glucosinolates is the conversion of L-phenylalanine to phenylacetaldoxime. This reaction is catalyzed by the cytochrome P450 enzyme CYP79A2. nih.govfrontiersin.org Research has shown that CYP79A2 has a high specificity for L-phenylalanine, with a Michaelis-Menten constant (K_m) of 6.7 µM, and does not metabolize other amino acids like tyrosine, tryptophan, or methionine. nih.gov

While some aromatic glucosinolates are synthesized directly from their precursor amino acid, others, likely including this compound, are formed from chain-elongated derivatives. nih.govbiorxiv.org The structure of this compound (3-methoxybenzyl GSL) suggests its precursor is not phenylalanine directly, but rather a chain-elongated homolog, homophenylalanine. biorxiv.orgfrontiersin.org This chain elongation process adds a methylene (B1212753) group to the amino acid side chain before the formation of the core glucosinolate structure. nih.gov

Enzymatic Steps and Genetic Regulation

The biosynthesis of this compound follows a genetically regulated, multi-step enzymatic pathway common to many glucosinolates. This pathway can be divided into chain elongation, core structure formation, and side-chain modification. nih.govsrce.hr

The chain elongation of precursor amino acids is an iterative, three-step cycle that evolved from the leucine (B10760876) biosynthesis pathway. srce.hrresearchgate.net Although most extensively studied for methionine-derived aliphatic glucosinolates, this mechanism also applies to phenylalanine. mdpi.comnih.gov

The key steps in the cycle are:

Deamination: The process begins with the deamination of the precursor amino acid (phenylalanine) to its corresponding 2-oxo acid. This transamination is catalyzed by branched-chain amino acid aminotransferases (BCATs). encyclopedia.pubresearchgate.net

Condensation: The resulting 2-oxo acid condenses with acetyl-CoA. This crucial step is catalyzed by methylthioalkylmalate synthases (MAMs) and commits the molecule to the chain-elongation pathway. encyclopedia.pubnih.govresearchgate.net Studies have shown that MAM enzymes can produce homophenylalanine, indicating their role in aromatic glucosinolate biosynthesis. mdpi.comportlandpress.com

Isomerization and Oxidative Decarboxylation: The product from the condensation step undergoes isomerization, catalyzed by an isopropylmalate isomerase (IPMI), followed by oxidative decarboxylation via an isopropylmalate dehydrogenase (IPMDH). encyclopedia.pubresearchgate.net This final step yields a new 2-oxo acid that is elongated by one methylene group. nih.gov

The elongated 2-oxo acid can then be transaminated by a BCAT enzyme (such as BCAT3) to form the chain-elongated amino acid, homophenylalanine, which serves as the direct precursor for the next stage of biosynthesis. encyclopedia.puboup.com

The formation of the glucosinolate core structure is a conserved pathway that converts the precursor amino acid (in this case, homophenylalanine) into the characteristic thiohydroximate structure linked to glucose and a sulfate (B86663) group. nih.govencyclopedia.pub

The enzymatic sequence is as follows:

Aldoxime Formation: The chain-elongated amino acid is converted to its corresponding aldoxime by a cytochrome P450 enzyme of the CYP79 family. srce.hrfrontiersin.org While CYP79A2 converts phenylalanine, it is likely that other CYP79s, potentially with broader substrate specificity like members of the CYP79F family, handle the chain-elongated homophenylalanine. nih.govmdpi.com

Conversion to Thiohydroximate: The aldoxime is oxidized by a CYP83 family monooxygenase. nih.govunirioja.es The activated intermediate is then conjugated to a sulfur donor, typically glutathione (B108866), in a reaction involving glutathione S-transferases (GSTs). nih.govmdpi.com Subsequent cleavage by a C-S lyase, known as SUR1 (SUPERROOT1), releases the thiohydroximate. nih.govfrontiersin.org

Glycosylation: The thiohydroximate is S-glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT or S-GT), forming a desulfoglucosinolate. nih.gov

Sulfation: In the final step, the desulfoglucosinolate is sulfated by a sulfotransferase (SOT), using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, to yield the final glucosinolate core structure. nih.govunirioja.es

The vast diversity of glucosinolates arises from secondary modifications of the side chain after the core structure is assembled. srce.hrdntb.gov.ua These modifications can include oxidation, hydroxylation, methoxylation, and desaturation. srce.hr

For this compound, which is 3-methoxybenzyl glucosinolate, the side-chain modification involves the addition of a methoxy (B1213986) group at the third carbon position of the benzyl (B1604629) ring. This likely occurs in a two-step process: first, a hydroxylation reaction to create a hydroxyl group on the aromatic ring, followed by a methylation reaction to form the methoxy group. The enzymes responsible for these modifications in aromatic glucosinolates often belong to families such as 2-oxoglutarate-dependent dioxygenases (GS-OH) for hydroxylation and O-methyltransferases (IGMTs) for methylation. mdpi.com However, the specific genes and enzymes that catalyze the 3-methoxylation step to form this compound have not yet been definitively identified in the literature. mdpi.comresearchgate.net

Identification of Genes and Enzymes Involved in this compound Biosynthesis

While the complete biosynthetic pathway for this compound has not been fully elucidated, the key gene families and some specific enzymes have been identified through studies on other aromatic and aliphatic glucosinolates. mdpi.comresearchgate.net The regulation of the pathway is complex, involving R2R3-type MYB transcription factors that control the expression of biosynthetic genes in response to developmental and environmental cues. mdpi.comnih.govplos.org

The table below summarizes the enzymes and corresponding genes putatively involved in the biosynthesis of this compound, based on current knowledge of glucosinolate synthesis.

Table 1: Putative Genes and Enzymes in this compound Biosynthesis

| Biosynthetic Stage | Enzyme/Enzyme Family | Gene Family/Specific Gene | Function | References |

|---|---|---|---|---|

| Precursor Amino Acid Derivation | Cytochrome P450 | CYP79A2 | Converts Phenylalanine to Phenylacetaldoxime. | nih.govfrontiersin.org |

| Chain Elongation | Branched-Chain Aminotransferase | BCAT | Deamination of amino acid to 2-oxo acid and transamination of elongated 2-oxo acid. | encyclopedia.pubresearchgate.net |

| Methylthioalkylmalate Synthase | MAM | Condensation of 2-oxo acid with acetyl-CoA. | encyclopedia.pubnih.govportlandpress.com | |

| Isopropylmalate Isomerase | IPMI | Isomerization. | encyclopedia.pubresearchgate.net | |

| Isopropylmalate Dehydrogenase | IPMDH | Oxidative decarboxylation. | encyclopedia.pubresearchgate.net | |

| Core Structure Formation | Cytochrome P450 | CYP79 | Conversion of amino acid to aldoxime. | srce.hrfrontiersin.org |

| Cytochrome P450 | CYP83 | Oxidation of aldoxime. | nih.govunirioja.es | |

| Glutathione S-Transferase | GST | Conjugation with glutathione. | nih.govmdpi.com | |

| C-S Lyase | SUR1 | Cleavage to form thiohydroximate. | nih.govfrontiersin.org | |

| S-Glucosyltransferase | UGT/S-GT | Glycosylation to form desulfoglucosinolate. | nih.gov | |

| Sulfotransferase | SOT/ST5a | Sulfation to form the final glucosinolate. | nih.govunirioja.esfrontiersin.org | |

| Side-Chain Modification | 2-oxoglutarate-dependent dioxygenase | GS-OH (Putative) | Hydroxylation of the benzyl ring. | mdpi.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name | Class/Type |

|---|---|

| This compound | Aromatic Glucosinolate |

| Phenylalanine | Amino Acid |

| Tyrosine | Amino Acid |

| Methionine | Amino Acid |

| Tryptophan | Amino Acid |

| Leucine | Amino Acid |

| Phenylacetaldoxime | Aldoxime |

| Homophenylalanine | Amino Acid |

| Acetyl-CoA | Coenzyme |

| 2-oxo acid | Keto Acid |

| Glutathione | Tripeptide |

| Desulfoglucosinolate | Glucosinolate Precursor |

| 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate Donor |

Degradation Pathways and Metabolite Formation

Myrosinase-Mediated Hydrolysis of Glucolimnanthin

Myrosinase (β-thioglucosidase glucohydrolase EC 3.2.3.1) is the principal enzyme responsible for the hydrolysis of glucosinolates, including this compound researchgate.net. This enzyme is typically stored separately from glucosinolates within plant cells. Upon tissue disruption, such as during seed processing or mechanical damage, myrosinase comes into contact with this compound, initiating the hydrolysis cascade researchgate.netresearchgate.net.

In the context of meadowfoam seed meal (MSM), the process can be activated by incorporating myrosinase-active meadowfoam seeds into the meal, a method referred to as "activated MSM" acs.orgresearchgate.net. This activation facilitates the myrosinase-mediated formation of this compound degradation products acs.orgresearchgate.net. Research indicates that this compound can be completely degraded under these conditions, with the formation of specific products nih.govoregonstate.edu. For instance, incubation of enzyme-inactive seed meal with enzyme-active seeds leads to the complete degradation of this compound and the formation of 3-methoxybenzyl isothiocyanate nih.govoregonstate.edu.

The presence of certain additives, such as iron sulfate (B86663) (FeSO₄), can also significantly influence the hydrolysis pathway. Fermentation in the presence of FeSO₄ has been shown to favor the formation of 3-methoxyphenylacetonitrile and 2-(3-methoxyphenyl)ethanethioamide, alongside isothiocyanates nih.govoregonstate.edu. This suggests that iron ions can act as co-factors, potentially interacting with myrosinase or other associated proteins to direct the reaction towards specific products nih.govoregonstate.edu.

Characterization of this compound Degradation Products (GDPs)

The hydrolysis of this compound yields several distinct compounds, each with varying chemical properties and biological activities. The primary identified degradation products include 3-methoxybenzyl isothiocyanate, 3-methoxyphenylacetonitrile, 2-(3-methoxyphenyl)ethanethioamide, and methoxyphenylacetic acid.

3-Methoxybenzyl Isothiocyanate (3-MIBITC)

3-Methoxybenzyl isothiocyanate (3-MIBITC) is a major and frequently identified degradation product of this compound nih.govacs.orgresearchgate.netacs.orgoregonstate.edunih.govnih.govnih.govnih.govacs.org. Studies have shown its formation within 24 hours of activating this compound, with reported yields up to 28% nih.govacs.orgresearchgate.netoregonstate.edu. This compound is noted for its significant herbicidal activity and potent toxicity against various soilborne pathogens, including Meloidogyne hapla and Pythium irregulare acs.orgresearchgate.netacs.orgnih.gov. Furthermore, 3-MIBITC has been observed to increase the metabolism and DNA binding of benzo[a]pyrene (B130552) in hamster embryo cell cultures, indicating its interaction with mammalian cellular processes nih.gov.

3-Methoxyphenylacetonitrile

Also known as 3-methoxybenzyl cyanide, 3-methoxyphenylacetonitrile is another key product derived from this compound hydrolysis nih.govapsnet.org. Its formation can be promoted by the presence of iron ions during the enzymatic process nih.govoregonstate.edu. This nitrile compound has demonstrated persistence for extended periods, remaining detectable for at least six days in activated meadowfoam seed meal acs.orgnih.gov. Research indicates that 3-methoxyphenylacetonitrile exhibits toxicity against Meloidogyne hapla and Pythium irregulare, though it is less effective against Verticillium dahliae researchgate.netacs.orgnih.gov. It is also recognized as a product of heat-induced degradation of this compound during industrial oil extraction nih.gov.

2-(3-Methoxyphenyl)ethanethioamide

2-(3-Methoxyphenyl)ethanethioamide is identified as a novel natural product resulting from this compound degradation nih.govoregonstate.edunih.gov. Its production is particularly favored under conditions where this compound hydrolysis is carried out in the presence of FeSO₄ nih.govoregonstate.edu. Similar to 3-methoxyphenylacetonitrile, this thioamide compound has shown toxicity towards Meloidogyne hapla and Pythium irregulare, but not against Verticillium dahliae researchgate.netacs.orgnih.gov.

Factors Influencing this compound Hydrolysis and Product Formation

Enzymatic Modulators (e.g., Myrosinase Activity, Nitrile-Forming Enzyme)

The primary enzyme responsible for initiating glucosinolate degradation is myrosinase (β-thioglucoside glucohydrolase) mdpi.comnih.govnih.govacs.org. Myrosinase is typically stored separately from glucosinolates within plant cells and becomes active upon tissue damage, such as during mechanical processing or herbivore attack mdpi.com. When this compound encounters active myrosinase, it undergoes hydrolysis, leading to the formation of glucose, sulfate, and an unstable aglycone mdpi.comsci-hub.se.

The aglycone can then rearrange to form different products. In the absence of specific modulators, the primary product is often an isothiocyanate mdpi.comnih.gov. For this compound, this is 3-methoxybenzyl isothiocyanate nih.govresearchgate.netnih.govoregonstate.edu. However, the presence of specific proteins, such as epithiospecifier proteins (ESPs), can alter this pathway, directing the aglycone towards the formation of nitriles peerj.comnih.govoregonstate.edu. Research has identified that ESPs from Arabidopsis thaliana can act in conjunction with myrosinase to convert glucosinolates into nitriles nih.govoregonstate.edu. In meadowfoam seed meal, the addition of enzyme-active seeds (containing active myrosinase) to enzyme-inactive meal resulted in the complete degradation of this compound and the formation of 3-methoxybenzyl isothiocyanate nih.govnih.govoregonstate.edu. Conversely, incubation with specific ions, such as ferrous sulfate (FeSO4), in the presence of myrosinase, favored the formation of nitrile (3-methoxyphenylacetonitrile) and thioamide (2-(3-methoxyphenyl)ethanethioamide) nih.govnih.govoregonstate.edu. This suggests the existence and activity of nitrile-forming enzymes or protein complexes that are influenced by specific conditions.

Environmental and Processing Conditions (e.g., pH, Ions, Temperature)

Processing conditions, particularly heat treatment, play a critical role in controlling glucosinolate degradation. During the industrial extraction of oil from meadowfoam seeds, heat treatment is applied early to inactivate myrosinase, thereby preventing the formation of undesirable breakdown products in the oil nih.govnih.gov. If myrosinase is not inactivated, the conversion of this compound into 3-methoxybenzyl isothiocyanate would occur during oil extraction nih.gov.

Environmental factors such as pH, temperature, and the presence of ions can also influence the degradation pathways. While specific pH optima for this compound degradation by myrosinase are not detailed in the provided literature, myrosinase from Lepidium latifolium shows optimal activity around pH 6.0 acs.org. Temperature is a key factor; high temperatures can lead to the thermal degradation of glucosinolates themselves, independent of enzymatic activity, with indole (B1671886) glucosinolates generally degrading more readily than aliphatic ones researchgate.net. However, controlled heating is essential for enzyme inactivation nih.govnih.gov. The presence of specific ions, such as Fe2+ (from FeSO4), has been shown to significantly influence the outcome of myrosinase-mediated hydrolysis. For instance, incubation of meadowfoam seed meal in an aqueous solution of 10 mM FeSO4 favored the formation of 3-methoxyphenylacetonitrile (nitrile) and 2-(3-methoxyphenyl)ethanethioamide (thioamide) nih.govnih.govoregonstate.edu. Iron ions have been identified as cofactors for nitrile-forming proteins that modify myrosinase activity nih.govoregonstate.edu.

Co-factor Influence (e.g., Ascorbic Acid, Epithiospecifier Proteins)

Epithiospecifier proteins (ESPs) are known to modulate glucosinolate hydrolysis, directing the formation of nitriles instead of isothiocyanates peerj.comnih.govoregonstate.edu. These proteins, when acting in conjunction with myrosinase, can alter the product profile of glucosinolate breakdown nih.govoregonstate.edu. Research has shown that ESPs can increase nitrile formation, and their activity can be influenced by the presence of ions like Fe2+ nih.govoregonstate.edu.

Ascorbic acid (Vitamin C) is a well-known antioxidant and cofactor for various enzymatic reactions, often involved in maintaining metal ions in a reduced state, thereby supporting enzyme activity nih.govmdpi.comnih.gov. While ascorbic acid is generally recognized as a cofactor that can influence glucosinolate hydrolysis products (GSHPs) mdpi.com, its specific, direct role in the degradation pathways of this compound, beyond its general cofactor functions, is not explicitly detailed in the provided research snippets.

Data Tables

The following tables summarize the key degradation products of this compound and the conditions influencing their formation, as reported in the literature.

Table 1: this compound Degradation Products and Influencing Factors

| Glucosinolate | Primary Enzyme | Key Degradation Products | Influencing Factors/Conditions | Notes on Product Profile |

| This compound | Myrosinase | 3-methoxybenzyl isothiocyanate (Isothiocyanate) | Addition of enzyme-active seeds (1% w/w) to inactive meal | Complete degradation of this compound, 28% yield of isothiocyanate nih.govnih.govoregonstate.edu |

| This compound | Myrosinase | 3-methoxyphenylacetonitrile (Nitrile) | Incubation in aqueous FeSO4 (10 mM) | Favors nitrile and thioamide formation nih.govnih.govoregonstate.edu |

| This compound | Myrosinase | 2-(3-methoxyphenyl)ethanethioamide (Thioamide) | Incubation in aqueous FeSO4 (10 mM) | Favors nitrile and thioamide formation nih.govnih.govoregonstate.edu |

| This compound | Myrosinase | 2-(3-methoxyphenyl)acetamide (B102801) (Acetamide) | Trace levels detected nih.govoregonstate.edu | Formed from nitrile hydrolysis; negligible during meal steaming nih.govoregonstate.edu |

| This compound | Myrosinase | Methoxyphenylacetic acid (MPAA) | Appeared after 3 days in activated MSM researchgate.net | A previously unknown metabolite researchgate.net |

Table 2: Influence of Specific Modulators on this compound Degradation Products

| Modulator/Condition | Effect on this compound Degradation | Primary Products Favored | Supporting Research |

| Myrosinase (Active) | Catalyzes hydrolysis of glucosinolate | Isothiocyanate (3-methoxybenzyl isothiocyanate) | nih.govnih.govoregonstate.edu |

| Heat Treatment | Inactivates myrosinase | Prevents enzymatic breakdown | nih.govnih.gov |

| FeSO4 (10 mM) | Enhances nitrile and thioamide formation | Nitrile (3-methoxyphenylacetonitrile), Thioamide (2-(3-methoxyphenyl)ethanethioamide) | nih.govnih.govoregonstate.edu |

| Epithiospecifier Proteins (ESPs) | Directs conversion to nitriles | Nitrile (3-methoxyphenylacetonitrile) | peerj.comnih.govoregonstate.edu |

| Ascorbic Acid | General cofactor; potential influence on GSHP formation | Not specifically detailed for this compound | mdpi.com |

The research indicates that by controlling enzymatic activity and introducing specific ions or proteins, the degradation products of this compound can be directed towards specific compounds like isothiocyanates, nitriles, or thioamides, each possessing distinct biological activities nih.govnih.govoregonstate.edu. This control offers potential for optimizing the use of meadowfoam seed meal for various applications.

Isolation and Purification Methodologies

Extraction Techniques from Plant Matrix

The initial step in obtaining Glucolimnanthin involves its extraction from the plant material. Various techniques, ranging from traditional solvent extraction to more advanced methods, are employed to efficiently recover the compound.

Solvent extraction is a foundational technique for isolating natural products, including this compound. Methanol-water mixtures are commonly utilized due to their effectiveness in solubilizing a broad spectrum of compounds, including glucosinolates like this compound.

Research indicates that a methanol-water (1:1, v/v) system is effective for extracting this compound from meadowfoam seed meal nih.govoregonstate.edu. Typically, the plant material is soaked in the solvent mixture for an extended period, often overnight (18 hours), before percolation or further extraction nih.govoregonstate.edu. For instance, 250 g of meadowfoam seed meal was soaked in 500 mL of MeOH/H2O (1:1, v/v) for 18 hours and then extracted with an additional 2.4 L of the same solvent mixture at a flow rate of 0.2 L/hr nih.govoregonstate.edu. This process yields crude extracts that contain this compound along with other plant constituents nih.govoregonstate.edu.

Other studies on glucosinolates, which include this compound, highlight the efficacy of 80% methanol (B129727) at room temperature for extraction, noting that it can effectively inactivate myrosinase, an enzyme that degrades glucosinolates, thereby preserving their integrity nih.govpreprints.org.

Table 5.1.1: Solvent Extraction Parameters for Glucosinolates (including this compound)

| Plant Matrix | Solvent System | Solvent Ratio (v/v) | Soaking Time | Extraction Flow Rate | Yield of Crude Extract | Reference |

| Meadowfoam seed meal | Methanol:Water | 1:1 | 18 hours | 0.2 L/hr | Not specified | nih.govoregonstate.edu |

| Meadowfoam seed meal | Methanol:Water | 1:1 | 18 hours | Not specified | Not specified | nih.gov |

| General Glucosinolate Extraction | Methanol | 80% | Not specified | Not specified | Not specified | nih.govpreprints.org |

Advanced extraction technologies such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer faster, more efficient, and often greener alternatives to conventional solvent extraction. These methods leverage physical energy to enhance the release of target compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE): UAE utilizes ultrasonic waves to disrupt plant cell walls, increasing the mass transfer rate of compounds into the solvent. Studies on glucosinolates have optimized UAE parameters, such as solvent concentration, temperature, and time. For instance, an optimized UAE process using 42% ethanol (B145695) at 43 °C for 30 minutes was found to be highly effective for extracting glucosinolates from upcycled cauliflower mdpi.comnih.gov. Another study on broccoli by-products found that UAE with water as a solvent yielded optimal results at 25 °C, a solid/liquid ratio of 2:25 g/mL, and extraction times of 15-20 minutes mdpi.com.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to rapidly heat the solvent and sample, leading to accelerated extraction. For glucosinolates, optimized MAE conditions from Eruca sativa seeds involved methanol extraction at 250 W and 80 °C for 10 minutes, showing comparable efficiency to traditional ISO methods and higher efficiency than UAE nih.gov. MAE is recognized for its speed, efficiency, and reduced solvent consumption compared to conventional methods nih.govanton-paar.comsapub.orgamazon.com.

Table 5.1.2: Parameters for Advanced Extraction Techniques of Glucosinolates

| Extraction Technology | Plant Matrix/Sample | Solvent | Parameters | Recovery/Yield | Reference |

| UAE | Upcycled Cauliflower | Ethanol | 42% Ethanol, 43 °C, 30 min | High glucosinolate content | mdpi.comnih.gov |

| UAE | Broccoli by-products | Water | 25 °C, 2:25 g/mL ratio, 15-20 min | Optimal for target phytochemicals | mdpi.com |

| MAE | Eruca sativa seeds | Methanol | 250 W, 80 °C, 10 min | Comparable to ISO, higher than UAE | nih.gov |

Pre-treatment of plant material is crucial to prevent the degradation of target compounds by endogenous enzymes. For glucosinolates, the enzyme myrosinase is a primary concern as it catalyzes the hydrolysis of glucosinolates into potentially less stable or different compounds like isothiocyanates and nitriles nih.govoregonstate.edunih.govnih.gov.

Early heat treatment is essential to inactivate myrosinase and prevent the enzymatic breakdown of this compound during the extraction process nih.govoregonstate.edu. For example, heating the plant material to 75 °C for 3 minutes before extraction with 70% methanol is a method employed to denature myrosinase nih.gov. Similarly, extracting glucosinolates with methanol-water mixtures at high temperatures is noted to disable myrosinase activity nih.gov. In industrial oil extraction from meadowfoam seeds, water is added early, necessitating heat treatment to inactivate myrosinase and prevent the conversion of this compound into other products nih.govoregonstate.edu.

Chromatographic Purification Approaches

Following extraction, crude plant extracts contain a complex mixture of compounds. Chromatographic techniques are indispensable for isolating and purifying this compound to a high degree of purity.

Column chromatography, particularly using stationary phases like Sephadex LH-20, is a widely adopted method for the initial purification of natural products, including glucosinolates. Sephadex LH-20 is a cross-linked dextran-based gel that swells in both water and organic solvents, making it versatile for separating compounds based on size and polarity sigmaaldrich.comcytivalifesciences.com.

This compound has been successfully purified using Sephadex LH-20 columns eluted with methanol. In one reported procedure, crude this compound was dissolved in methanol and fractionated on a Sephadex LH-20 column using methanol as the eluent at a flow rate of 1.6 mL/min nih.gov. Fractions were collected in 10 mL volumes and monitored by HPLC. Fractions containing this compound were combined and concentrated nih.gov. This process was repeated for further purification, yielding this compound with greater than 95% purity by NMR analysis nih.gov. Sephadex LH-20 is known for its ability to separate compounds like steroids, terpenoids, and lipids, and has been used to isolate polyphenolic content sigmaaldrich.comcytivalifesciences.com.

Table 5.2.1: Sephadex LH-20 Column Chromatography for this compound Purification

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Fraction Volume (mL) | Purity Achieved | Reference |

| Sephadex LH-20 | Methanol | 1.6 | 10 | >95% (by NMR) | nih.gov |

| Sephadex LH-20 | Methanol | 1.6 | Not specified | Not specified | nih.gov |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique used for the precise separation and purification of compounds. It is often employed as a final purification step after initial column chromatography to achieve high purity this compound.

In the purification of this compound, HPLC is utilized to monitor fractions collected from Sephadex LH-20 chromatography nih.gov. A specific HPLC system (System 2) used for this monitoring involved an Agilent Zorbax 5 μm SB-C18 column (2.1 × 50 mm). The elution was performed with a gradient starting with solvent A, increasing to 100% solvent B over 5 minutes, held for 0.5 minutes, and then returning to 100% solvent A over 0.5 minutes, with a flow rate of 0.3 mL/min nih.gov.

Another example of HPLC application in glucosinolate analysis involves using a C18 column with a solvent gradient from 5% to 95% acetonitrile (B52724) in water containing 0.1% formic acid over 30 minutes at a flow rate of 5 mL/min to isolate a compound (compound 4) nih.gov. HPLC is generally recognized for its ability to separate and quantify various glucosinolates, providing comprehensive profiles of their content nih.gov. Preparative scale HPLC has also been used to isolate specific glucosinolates, such as 17.6 mg of pure glucoraphanin (B191350) from 3 g of broccoli seeds mdpi.com.

Table 5.2.2: HPLC Parameters for Glucosinolate Analysis/Purification

| Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength | Purity Achieved | Reference |

| Agilent Zorbax SB-C18 (2.1 × 50 mm) | Gradient: Solvent A to 100% Solvent B (5 min), then back to Solvent A | 0.3 | Not specified | Not specified | nih.gov |

| Phenomenex Ultrex C18 (10 × 250 mm) | 5-95% MeCN in H₂O + 0.1% HCOOH (30 min) | 5 | 270 nm | Not specified | nih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, yielding information about their structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance Spectroscopy (NMR: ¹H NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the unambiguous structural elucidation of organic compounds like Glucolimnanthin. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms within the molecule, while 2D-NMR techniques such as ¹H-¹H COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond and through-space correlations between nuclei, enabling the complete assignment of the molecular structure laurentian.camdpi.comcore.ac.uk.

For this compound, ¹H NMR analysis, typically performed in deuterated solvents like methanol-d₄, provides characteristic signals. For instance, ¹H NMR data reported at 400 MHz in MeOH-d₄ showed specific chemical shifts (δH) for aromatic protons and the anomeric proton of the glucose moiety oregonstate.edu. The complexity of the ¹H NMR spectrum, particularly the overlapping signals of aromatic protons (H-2′, H-3′, H-5′, H-6′), often necessitates the use of 2D-NMR experiments for accurate structural assignments laurentian.ca. Techniques like HSQC (Heteronuclear Single Quantum Correlation) can help identify directly bonded ¹H-¹³C pairs, aiding in the assignment of the glucose unit and the aglycone laurentian.ca. NMR is considered the ultimate confirmation technique for glucosinolate structures, providing definitive proof of identity and purity mdpi.comcore.ac.uk.

Table 1: ¹H NMR Data for this compound

| Proton Designation | Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |

| H-5′ | 7.26 | t | 8 | MeOH-d₄ | oregonstate.edu |

| H-2′ | 7.01 | s | - | MeOH-d₄ | oregonstate.edu |

| H-6′ | 7.00 | d | 8 | MeOH-d₄ | oregonstate.edu |

| H-4′ | 6.83 | d | 8 | MeOH-d₄ | oregonstate.edu |

| H-1′′ (anomeric) | 4.55 | d | 9 | MeOH-d₄ | oregonstate.edu |

Note: 't' denotes a triplet, 's' a singlet, and 'd' a doublet. J values indicate coupling constants.

Ultraviolet-Visible Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for identifying and quantifying compounds that possess chromophores – molecular fragments capable of absorbing light in the UV-Vis region of the electromagnetic spectrum (typically 200-800 nm) azooptics.commsu.edulibretexts.org. Glucosinolates, including this compound, exhibit characteristic UV absorption patterns due to their conjugated systems researchgate.net.

UV-Vis spectroscopy is often employed as a detection method in High-Performance Liquid Chromatography (HPLC) sci-hub.se. This compound has been reported to show maximum absorbance (λmax) values around 270 nm and 274 nm oregonstate.edunih.gov. These characteristic absorption wavelengths allow for the detection and quantification of this compound during chromatographic separation. The intensity of the absorbance is directly proportional to the concentration of the analyte, following the Beer-Lambert Law, making UV-Vis spectroscopy a quantitative tool libretexts.org.

Table 2: UV-Vis Absorption Data for this compound

| λmax (nm) | Solvent | Reference |

| 270 | - | oregonstate.edu |

| 274 | - | nih.gov |

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) and its hyphenated techniques are crucial for determining the molecular weight, elemental composition, and structural fragments of this compound, providing high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique for the separation, identification, and quantification of this compound in complex mixtures mdpi.comresearchgate.netnih.govpreprints.org. HPLC or Ultra-High Performance Liquid Chromatography (UHPLC) separates the components of a sample, and the eluent is then introduced into a mass spectrometer for detection and analysis sci-hub.se. Glucosinolates are typically analyzed using negative ion electrospray ionization (ESI) LC-MS/MS due to their acidic nature nih.govresearchgate.net. The combination of chromatographic separation and mass spectrometric detection allows for the profiling and precise quantification of this compound in plant extracts researchgate.net.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. This precision is vital for confirming the identity of the compound and distinguishing it from isobaric compounds core.ac.ukpreprints.orgsci-hub.se. This compound has been identified in plant matrices using HRMS, with reported accurate mass-to-charge ratios (m/z) that correspond to its molecular formula, such as m/z 438 for this compound/Glucoaubrietin sci-hub.se. The mass accuracy is typically within a few parts per million (ppm), ensuring high confidence in elemental composition assignments sci-hub.se.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves fragmenting selected precursor ions to generate product ions, providing detailed structural information beyond molecular weight nih.govsavemyexams.comlcms.cz. For glucosinolates like this compound, MS/MS fragmentation patterns are diagnostic and crucial for structural confirmation nih.govpreprints.orgresearchgate.net.

Common fragmentation pathways for glucosinolates in MS/MS experiments include the loss of the sulfate (B86663) group, the glucose moiety, and the cleavage of the thiohydroximate bond researchgate.netmdpi.com. Specific diagnostic fragments, such as ions at m/z 195, 241, 259, 275, and 291, are often observed, arising from the loss of the R-side chain researchgate.net. A particularly important fragment for glucosinolates in negative ion mode is m/z 259.0129, corresponding to the core glucosinolate structure (C₆H₁₂O₉S) researchgate.net. The analysis of these fragmentation patterns, often performed using collision-induced dissociation (CID) or other fragmentation techniques, allows for the elucidation of the this compound structure and the identification of specific structural features nih.govmdpi.comnih.gov. LC-MS/MS, by combining separation with fragmentation analysis, offers enhanced selectivity and sensitivity for identifying and confirming this compound, especially in complex biological samples nih.govpreprints.org.

Table 3: Mass Spectrometry Data for this compound and Related Fragments

| Analyte/Fragment | m/z Value | Ionization Mode | Technique | Notes | Reference |

| This compound | 438 | ESI(-) | HRMS | This compound/Glucoaubrietin, elemental composition determination | sci-hub.se |

| Glucosinolate Core | 259.0129 | ESI(-) | MS/MS | Diagnostic fragment ion for glucosinolates | researchgate.net |

| Glucosinolates | 195, 241, 275, 291 | ESI(-) | MS/MS | Structurally diagnostic fragments due to loss of R-side chain | researchgate.net |

| Glucosinolates | 97 | ESI(-) | MS/MS | S-containing fragment (HSO₄⁻) | researchgate.net |

| This compound | - | ESI | LC-MS | Analyzed with 0.6 s cycle time, 27 eV collision energy | oregonstate.edu |

| Glucosinolates | - | ESI(-) | LC-MS/MS | Negative ion electrospray ionization is commonly used for glucosinolates | nih.gov |

Compound List:

this compound

Glucosinolates (GLs)

Glucobrassicin

Glucoerucin

Glucoalyssin

Glucoiberin

Gluconapin

Gluconasturtiin

Glucotropaeolin (GTL)

Glucosinalbin (GSB)

Sinalbin

Glucoaubrietin

Glucobretschneiderin (GBR)

3-methoxybenzyl glucosinolate

4-hydroxybenzyl glucosinolate

3-hydroxy-4-methoxybenzyl glucosinolate

Isothiocyanates

Nitriles

Phytoecdysteroid Glycosides

Ponasterone A

Limnantheosides A–C

Biological Activities and Mechanisms of Action in Vitro and Preclinical Studies

Phytotoxicity and Herbicidal Activity

Glucolimnanthin-containing materials, specifically meadowfoam seed meal (MSM), a byproduct of oil extraction, have demonstrated significant phytotoxic and herbicidal properties. science.govmdpi.com The herbicidal effects are not attributed to this compound directly, but rather to the toxic compounds produced upon its degradation. researchgate.netmdpi.com

The degradation products of this compound have been shown to inhibit seed germination and suppress the growth of various plant species. mdpi.com When meadowfoam seed meal is "activated" by adding myrosinase—the enzyme that catalyzes this compound degradation—its phytotoxicity is significantly enhanced. oregonstate.edumdpi.com This activation leads to the conversion of this compound into its toxic breakdown products. science.gov In greenhouse studies, soil amended with activated MSM has been observed to suppress the emergence and growth of lettuce. mdpi.com For instance, activated MSM inhibited lettuce germination by 58% and growth by 72% compared to control groups. researcher.lifeumanitoba.ca Field trials have also demonstrated the weed-suppressing capabilities of MSM, with activated meal at a 7% concentration reducing weed emergence by up to 71%. science.gov The phytotoxic effects are most potent when the meal is applied as a pre-emergent soil amendment, but these effects can be mitigated by delaying crop planting, allowing the toxic compounds to degrade. researchgate.netasm.org

The enzymatic degradation of this compound yields several key products, each with varying levels of herbicidal potency. The primary and most potent degradation product is 3-methoxybenzyl isothiocyanate (3-methoxybenzyl ITC). science.govmdpi.com Other significant degradation products include 3-methoxyphenylacetonitrile (nitrile), 2-(3-methoxyphenyl)ethanethioamide (thioamide), and 3-methoxyphenylacetic acid (MPAA). mdpi.comresearcher.life

Research has shown that 3-methoxybenzyl ITC is the most effective herbicidal compound among the degradation products. researcher.lifeumanitoba.ca It inhibited lettuce germination 8.5-fold more effectively than MPAA and 14.4-fold more effectively than the nitrile. researcher.lifeumanitoba.ca While the nitrile is a known allelochemical formed during the heat-involved oil extraction process, the formation of the isothiocyanate, nitrile, and thioamide together correlates with an increased herbicidal potency of the seed meal. mdpi.com The nitrile component has been identified as a significant factor in the phytotoxicity of non-activated MSM extracts. researchgate.netnih.gov

| Degradation Product | Comparative Phytotoxicity (Lettuce Germination Inhibition) | Reference |

| 3-methoxybenzyl isothiocyanate | Most effective | researcher.lifeumanitoba.ca |

| 3-methoxyphenylacetic acid (MPAA) | 8.5 times less effective than isothiocyanate | researcher.lifeumanitoba.ca |

| 3-methoxyphenylacetonitrile | 14.4 times less effective than isothiocyanate | researcher.lifeumanitoba.ca |

The phytotoxic properties of this compound degradation products position meadowfoam seed meal as a promising bioherbicide for use in agricultural systems, including organic farming. mdpi.commdpi.com The application of MSM as a soil amendment can suppress a range of weed species. mdpi.com Field studies have shown that MSM applications at concentrations of 5% and 7% provided greater weed emergence suppression than a 3% concentration. oregonstate.edu For example, activated MSM effectively controlled monocots like barnyardgrass and dicots such as nightshade and sharppoint fluvellin. mdpi.com It also inhibited the emergence of spiny sowthistle by over 95% and reduced its biomass by 80%. oregonstate.edu

The development of methods to enhance the herbicidal activity of MSM, such as fermenting it with enzyme-active meadowfoam seeds, is a key area of research. mdpi.com This "activation" process ensures the conversion of this compound into its more potent degradation products, like 3-methoxybenzyl ITC, which is often not present in commercially processed meal where the myrosinase enzyme is heat-inactivated. mdpi.commdpi.com The use of MSM as a bioherbicide offers a dual benefit in agricultural settings, as it also provides a source of nitrogen, promoting crop growth when applied appropriately. oregonstate.eduscience.gov

Antimicrobial and Antifungal Properties

Beyond its herbicidal effects, the degradation products of this compound exhibit significant antimicrobial and antifungal activities against various soilborne pathogens. researchgate.net This bio-pesticidal potential adds to the value of meadowfoam seed meal as a soil amendment in integrated pest management strategies. nih.gov

Studies have demonstrated the toxicity of individual this compound degradation products against specific soilborne pathogens. This compound itself and its degradation product 2-(3-methoxyphenyl)acetamide (B102801) were found to be non-toxic to the plant-parasitic nematode Meloidogyne hapla, and the fungal pathogens Pythium irregulare and Verticillium dahliae at concentrations up to 1.0 mg/mL. researchgate.netoregonstate.edu

However, other degradation products showed significant efficacy. The most potent compound was 3-methoxybenzyl isothiocyanate, which was highly toxic to all three pathogens. researchgate.netoregonstate.edu M. hapla was the most sensitive, with EC50 values (0.0025 to 0.0027 mg/mL) that were 20 to 40 times lower than those for P. irregulare (0.05 mg/mL) and V. dahliae (0.1 mg/mL). oregonstate.edu Two other degradation products, 2-(3-methoxymethyl)ethanethioamide and 3-methoxyphenylacetonitrile, were toxic to M. hapla and P. irregulare but not to V. dahliae. researchgate.netoregonstate.edu In soil amendment studies, formulations of MSM activated with fresh meadowfoam seed (MSM+MS) caused 100% mortality of both M. hapla and P. irregulare within two hours of exposure, with 3-methoxybenzyl ITC being the primary active compound. researchgate.net

| Pathogen | This compound / Acetamide | Nitrile / Thioamide | 3-methoxybenzyl isothiocyanate (ITC) | Reference |

| Meloidogyne hapla | Not Toxic | Toxic | Highly Toxic (EC50: 0.0025-0.0027 mg/mL) | researchgate.netoregonstate.edu |

| Pythium irregulare | Not Toxic | Toxic | Toxic (EC50: 0.05 mg/mL) | researchgate.netoregonstate.edu |

| Verticillium dahliae | Not Toxic | Not Toxic | Toxic (EC50: 0.1 mg/mL) | researchgate.netoregonstate.edu |

The antimicrobial mechanisms of isothiocyanates (ITCs), the class of compounds to which 3-methoxybenzyl ITC belongs, are multifaceted. ontosight.ai A primary mode of action is the inhibition of essential enzymes within the pathogen. umanitoba.ca The electrophilic central carbon atom of the isothiocyanate group (-N=C=S) can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, leading to irreversible enzyme inactivation and disruption of cellular metabolism. frontiersin.orgresearchgate.net Studies on allyl isothiocyanate (AITC), a related compound, have shown it can inhibit enzymes like thioredoxin reductase. frontiersin.org

Another significant mechanism is the induction of oxidative stress. ITCs can increase the production of reactive oxygen species (ROS) within microbial cells. oup.comnih.gov This surge in ROS can overwhelm the pathogen's antioxidant defenses, leading to oxidative damage of vital cellular components, including proteins, lipids, and DNA. oup.commdpi.com The depletion of cellular glutathione (B108866) (GSH), a key antioxidant, by ITCs can further exacerbate this oxidative stress. oup.com

Finally, ITCs can cause DNA damage. mdpi.comnih.gov This can occur directly through the generation of ROS that chemically modify DNA bases, or indirectly through the inhibition of enzymes involved in DNA replication and repair, such as topoisomerases. nih.govmdpi.com The accumulation of DNA damage can trigger programmed cell death (apoptosis) in the target organism. mdpi.comnih.gov

Comparative Activity of this compound and its Degradation Products

This compound itself is relatively inert. frontiersin.orgmdpi.com Its biological activity is primarily attributed to its breakdown products, which are formed upon enzymatic hydrolysis by myrosinase when plant tissues are damaged. frontiersin.orgmdpi.comnih.govbiosynth.com The most notable degradation products include 3-methoxybenzyl isothiocyanate (MBITC), 3-methoxyphenylacetonitrile, and 2-(3-methoxyphenyl)ethanethioamide. nih.govoregonstate.edu

In comparative studies, the degradation products of this compound have demonstrated significantly greater biological activity than the parent compound. For instance, while this compound and its degradation product 2-(3-methoxyphenyl)acetamide showed no toxicity to certain soil-borne pathogens, other degradation products like 2-(3-methoxymethyl)ethanethioamide and 3-methoxyphenylacetonitrile were toxic to the nematode Meloidogyne hapla and the oomycete Pythium irregulare. nih.govresearchgate.net Among the breakdown products, isothiocyanates such as MBITC generally exhibit the highest toxicity and are considered the primary active compounds. nih.govresearchgate.netfrontiersin.org These isothiocyanates are known to have various biological effects, including herbicidal and pesticidal properties. nih.govoregonstate.edu

Table 1: Comparative Activity of this compound and its Degradation Products

| Compound | Organism/Cell Line | Observed Activity |

|---|---|---|

| This compound | Meloidogyne hapla, Pythium irregulare, Verticillium dahliae | Not toxic at concentrations up to 1.0 mg/mL nih.govresearchgate.net |

| 3-methoxybenzyl isothiocyanate (MBITC) | Velvetleaf and wheat seedlings | Inhibited radicle elongation windows.net |

| 3-methoxyphenylacetonitrile | Meloidogyne hapla, Pythium irregulare | Toxic nih.govresearchgate.net |

| 2-(3-methoxyphenyl)ethanethioamide | Meloidogyne hapla, Pythium irregulare | Toxic nih.govresearchgate.net |

| 2-(3-methoxyphenyl)acetamide | Meloidogyne hapla, Pythium irregulare, Verticillium dahliae | Not toxic at concentrations up to 1.0 mg/mL nih.govresearchgate.net |

Research into Potential Chemopreventive Activities

The potential of this compound and its derivatives as chemopreventive agents is an active area of research. biosynth.com This interest stems from the broader understanding that glucosinolate breakdown products can modulate key cellular processes involved in carcinogenesis. wikipedia.orgmedicinacomplementar.com.br

Modulation of Carcinogen Metabolism (e.g., Benzo[a]pyrene) in Cellular Models

Research has shown that this compound can influence the metabolism of carcinogens like benzo[a]pyrene (B130552) (B[a]P). nih.gov In studies using Syrian hamster embryo cell cultures, this compound was found to increase the metabolic activation of B[a]P. nih.govmedchemexpress.com This was evidenced by an increased amount of metabolized B[a]P and a higher proportion of water-soluble metabolites in cultures treated with this compound. nih.gov The effect appears to be mediated by its degradation products, as co-treatment with m-methoxybenzyl isothiocyanate, a known metabolite of this compound, induced a similar increase in B[a]P metabolism. nih.gov This suggests that this compound, through its breakdown products, can modulate the activity of enzymes involved in carcinogen metabolism. medicinacomplementar.com.brnih.gov

Effects on DNA Adduct Formation

A critical step in chemical carcinogenesis is the formation of DNA adducts, which are pieces of DNA covalently bonded to a cancer-causing chemical. nih.gov Studies have demonstrated that treatment of Syrian hamster embryo cells with this compound and B[a]P resulted in a significant increase in the amount of B[a]P bound to DNA. nih.gov Specifically, there was a more than two-fold increase in B[a]P-DNA binding and a three-fold increase in the formation of a specific deoxyguanosine adduct. nih.gov This indicates that while this compound's metabolites might enhance the detoxification of some carcinogens, they can also increase the formation of DNA-damaging adducts from others under certain experimental conditions. nih.gov

Induction of Cellular Processes (e.g., Apoptosis, Cell Growth Inhibition)

The degradation products of this compound, particularly isothiocyanates, are known to induce cellular processes that can be protective against cancer, such as apoptosis (programmed cell death) and inhibition of cell growth. biosynth.comontosight.airesearchgate.net These compounds have been shown to mediate cell growth inhibition and induce apoptosis in cancerous cells. biosynth.com The mechanism often involves the modulation of various signaling pathways that regulate the cell cycle and cell death. mdpi.com For example, some isothiocyanates have been found to inhibit proteasome activity and suppress the growth of multiple myeloma cells. nih.gov While direct studies on this compound's specific degradation products and these processes are ongoing, the known activities of related isothiocyanates provide a strong rationale for this line of inquiry.

Antioxidant Investigations

The antioxidant potential of this compound and its derivatives has also been a subject of scientific investigation. While glucosinolates themselves are not potent antioxidants, their breakdown products can exhibit antioxidant activity. nih.gov This activity is often attributed to the ability of isothiocyanates to activate antioxidant response elements and upregulate detoxification enzymes. nih.gov

In vitro assays are commonly used to evaluate antioxidant activity, including methods that measure radical scavenging ability and reducing power. scispace.comnih.govinnovareacademics.in Studies on various glucosinolate derivatives have shown that they can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. nih.gov For instance, research on glucosinolate-rich extracts has demonstrated their ability to scavenge DPPH radicals and inhibit lipid peroxidation. innovareacademics.in While specific data on the antioxidant capacity of this compound's degradation products are still emerging, the known antioxidant properties of related isothiocyanates suggest a potential role in mitigating oxidative damage. nih.govnih.gov

Preclinical Research Models for Biological Activity Assessment

A variety of preclinical research models are employed to assess the biological activity of this compound and its metabolites. In vitro models, such as mammalian cell cultures, are frequently used to investigate mechanisms of action at the cellular and molecular level. nih.gov For example, Syrian hamster embryo cells have been instrumental in studying the effects of this compound on carcinogen metabolism and DNA adduct formation. nih.gov

Animal models, though not detailed in the provided snippets for this compound specifically, are a common next step in preclinical research for glucosinolates in general. nih.gov These models allow for the investigation of bioavailability, metabolism, and systemic effects that cannot be fully recapitulated in cell culture. frontiersin.org Furthermore, models using soil-borne pathogens and nematodes have been utilized to assess the pesticidal activities of this compound's degradation products. nih.govresearchgate.net

In Vitro Cellular Assays (e.g., Hamster Embryo Cell Cultures, Cell-Based Assays)

In vitro cellular assays are fundamental in elucidating the biological activities of chemical compounds in a controlled laboratory setting. These assays utilize cell cultures to investigate cellular processes, cytotoxicity, and mechanisms of action. For this compound and its derivatives, various cell-based assays have been employed to explore their potential effects.

Derivatives of this compound, namely 3-methoxybenzyl isothiocyanate (MBITC) and 3-methoxyphenyl (B12655295) acetonitrile (B52724) (MPACN), have been investigated for their photoprotective properties using human primary epidermal keratinocytes (HPEKs) and three-dimensional human skin models reconstructed in vitro. frontiersin.org These studies aimed to determine the compounds' efficacy in mitigating the harmful effects of UVB-induced damage by assessing endpoints such as DNA damage, the expression of matrix-metalloproteinase (MMP), and cellular proliferation. frontiersin.org

The cytotoxic potential of this compound-rich fractions has also been evaluated. In one study, fractions (Lm-II and Lm-III) containing Glucotropaeolin and this compound were tested against hepatocellular carcinoma (HepG2/C3A) and colon adenocarcinoma (HT29) cell lines. tandfonline.com These assays were conducted in the presence and absence of the enzyme myrosinase to determine if the cytotoxic effects were dependent on the enzymatic hydrolysis of the glucosinolates into isothiocyanates. tandfonline.com The results indicated that the fractions exerted dose-dependent cytotoxic effects against the cancer cell lines, with the activity being contingent on the presence of myrosinase. tandfonline.com

The Syrian Hamster Embryo (SHE) cell transformation assay is a widely used short-term in vitro test to assess the carcinogenic potential of chemicals. nih.gov This assay is based on observing phenotypic changes in cell colonies, which indicate the initial stages of the transformation from normal to neoplastic-like cells. nih.goveuropa.eu SHE cells are considered "normal" primary cells because they are diploid, genetically stable, and non-tumorigenic, making them a suitable model for such studies. nih.govcreative-bioarray.com The general procedure involves exposing the cells to a test substance, plating them to form colonies, and then examining the colonies for morphological transformation, characterized by cell crisscrossing and overlapping. creative-bioarray.com While specific studies on this compound using this exact assay are not detailed, the SHE assay represents a standard methodology for evaluating the transformative potential of chemical compounds in a hamster embryo cell culture system. nih.govnih.gov

Cell-based assays, in general, provide a crucial bridge between initial compound screening and more complex in vivo studies. biocompare.com They allow for the functional analysis of a compound's effect on whole living cells, which can be more representative of an organism's response than biochemical assays using only cell lysates or recombinant proteins. bmglabtech.com These assays are designed to measure a wide range of cellular parameters, including viability, proliferation, apoptosis, and specific gene or protein expression. biocompare.combmglabtech.com

Preclinical Animal Models for In Vivo Efficacy (General methodologies)

Preclinical animal models are an essential component of biomedical research, serving to evaluate the in vivo efficacy and safety of new therapies and chemical compounds before human trials. pubpub.orgmdpi.com The primary purpose of these studies is to gather evidence that a novel intervention is likely to be effective and that its potential risks are understood. pubpub.org The selection of an appropriate animal model is critical and depends on the ability of the model to replicate the human condition or the intended application being studied. mdpi.comnih.gov

The general methodology for preclinical animal studies involves designing experiments with adequate controls to minimize variables and experimental errors. pubpub.org For disease models, factors such as the background levels of the disease and physiological stress should be controlled to generate reliable data that can support the performance of the substance being tested. pubpub.org These studies help bridge the gap between basic laboratory research and clinical application, providing a more comprehensive understanding of a compound's characteristics than cell culture methods alone. mdpi.com

In the context of this compound, a glucosinolate found in defatted seed meals (DSMs), in vivo trials have been conducted to confirm its efficacy for specific applications, such as biofumigation. unibo.itguildhe.ac.uk For example, to assess the herbicidal potential of DSMs containing this compound, a general methodology involves using a target plant species, such as lettuce (Lactuca sativa) or a common weed like black grass (Alopecurus myosuroides), as the animal model equivalent. guildhe.ac.uk

The general procedure for such an in vivo bio-herbicide assay includes:

Preparation of the treatment material, such as defatted seed meal from a this compound-containing plant. guildhe.ac.uk

Application of the material to a soil or growth medium in which the target plant seeds will be sown. unibo.itguildhe.ac.uk

Inclusion of control groups, such as untreated soil or soil treated with a placebo, to provide a baseline for comparison. unibo.it

Cultivation of the plants under controlled glasshouse or field conditions for a predefined period. guildhe.ac.uk

Assessment of efficacy based on specific endpoints, most commonly germination inhibition and reduction in plant growth (e.g., root and shoot length) compared to the control group. unibo.itresearchgate.net

This type of in vivo efficacy trial provides practical confirmation of the biological activity observed in vitro. unibo.itguildhe.ac.uk The success of preclinical animal models, or their equivalents in agricultural research, relies on their ability to predict outcomes in real-world scenarios, thus guiding further development. medsci.org

Compound Reference Table

Structure Activity Relationship Sar Studies

Elucidation of Structural Determinants for Biological Efficacy

Glucolimnanthin, a glucosinolate, undergoes enzymatic hydrolysis, typically mediated by the myrosinase enzyme, upon plant tissue damage or exposure to moisture. This process leads to the formation of several breakdown products, including isothiocyanates, thioamides, nitriles, and acetamides researchgate.netscience.gov. Research indicates that the isothiocyanate moiety is the primary determinant of biological efficacy, particularly in terms of toxicity against soilborne pathogens researchgate.netscience.gov.

Studies have demonstrated that while this compound and its degradation product 2-(3-methoxyphenyl)acetamide (B102801) exhibit no significant toxicity towards specific soilborne pathogens like Meloidogyne hapla (nematode) and Pythium irregulare (fungus) at concentrations up to 1.0 mg/mL, other degradation products show varying degrees of activity researchgate.netscience.gov. Specifically, 2-(3-methoxymethyl)ethanethioamide and 3-methoxyphenylacetonitrile were found to be toxic to M. hapla and P. irregulare but not to Verticillium dahliae researchgate.netscience.gov. The most potent compound identified was 3-methoxybenzyl isothiocyanate (ITC), the predominant enzyme degradation product of this compound. This ITC demonstrated the highest toxicity against all tested soilborne pathogens researchgate.netscience.gov.

These findings highlight that the structural feature conferring significant biological activity, particularly antifungal and nematicidal properties, is the isothiocyanate group (-N=C=S). This compound serves as a stable precursor, releasing this active functional group upon enzymatic activation.

Biotechnological and Synthetic Approaches for Production and Modification

Chemical Synthesis Strategies for Glucolimnanthin and Analogues

Chemical synthesis offers a powerful route to produce pure this compound and its structural analogues, which are essential for research and characterization. General synthetic strategies for glucosinolates have been well-established and are applicable to the synthesis of this compound. These methods typically build the molecule by connecting the glucose moiety with the aglycone structure.

Two primary retrosynthetic strategies have been proposed for glucosinolate synthesis: the anomeric disconnection and the hydroximate disconnection. nih.gov

Aldoxime Pathway: A foundational method in glucosinolate synthesis involves the use of an aldoxime precursor. nih.gov In a typical sequence, the precursor aldoxime is chlorinated to form a hydroxamic chloride. This intermediate is then reacted with a base to generate a transient, unstable nitrile oxide. The nitrile oxide is subsequently trapped by a protected glucosyl thiol, forming a glucosylthiohydroxamate. The final steps involve sulfonation of this intermediate, followed by deprotection to yield the target glucosinolate salt. nih.gov

Nitronate Pathway: An alternative approach, particularly for certain side chains, is the nitronate pathway. For instance, in the synthesis of sinigrin (B192396), the process begins with the conversion of but-3-enyl to its corresponding nitronate anion. This is followed by treatment with lithium chloride-hydrochloric acid to yield but-3-enohydroxamoyl. From this point, the synthesis converges with the aldoxime pathway, reacting the intermediate with tetraacetyl-β-d-glucopyranosyl mercaptan to form a thiohydroximic acid, which is then sulfated and deprotected to afford the final glucosinolate. nih.gov

Hydroximate Disconnection: This is a popular and efficient methodology that involves the 1,3-addition of a protected thio-β-d-glucopyranose to a highly reactive nitrile oxide, which must be generated in situ from a hydroximoyl precursor. mdpi.com Various methods have been developed to access this labile precursor from starting materials like aldoximes or aliphatic nitronates. mdpi.com

These synthetic strategies allow for the creation of not only naturally occurring glucosinolates like this compound but also a wide array of unnatural analogues by varying the starting aldoxime or nitro compound. mdpi.comfrontiersin.org This flexibility is crucial for structure-activity relationship studies and for developing novel compounds with tailored properties.

Biotechnological Enhancement of this compound Production in Native Plants

Biotechnological methods provide an alternative to chemical synthesis, leveraging the plant's own machinery to produce this compound. Plant tissue culture techniques, including hairy root and cell suspension cultures, offer controlled environments for optimizing the production of valuable secondary metabolites. mdpi.comnih.gov

Hairy root cultures, induced by transformation with Agrobacterium rhizogenes, are a powerful platform for producing secondary metabolites. mdpi.comrsc.org These cultures are known for their genetic stability, rapid growth in hormone-free media, and high productivity, making them suitable for scale-up in bioreactors. rsc.org While specific studies on this compound production in hairy root cultures of its native plant, Limnanthes douglasii, are not extensively detailed, the principles have been demonstrated in other glucosinolate-producing species.

For example, studies on broccoli (Brassica oleracea) hairy root cultures have shown that the composition of the growth medium significantly influences the profile and accumulation of various glucosinolates. biorxiv.orgnih.gov Similarly, in horseradish (Armoracia rusticana) hairy roots, culture conditions and the original explant source were found to affect the production of glucosinolates like sinigrin and glucobrassicin. rsc.org Strategies to boost production in these systems often involve elicitation (treating cultures with signaling molecules like jasmonic acid to stimulate defense pathways) and precursor feeding (supplying the culture with amino acid precursors to the desired compound). mdpi.commdpi.comsemanticscholar.org These established techniques could be applied to Limnanthes hairy root cultures to enhance this compound yields.

Plant cell suspension cultures offer another avenue for the contained and scalable production of phytochemicals. nih.govresearchgate.net These systems allow for precise control over nutrient availability and environmental conditions, which can be manipulated to maximize the yield of target compounds. researchgate.net Research has demonstrated the use of this compound in hamster embryo cell cultures to study its metabolic effects, indicating its compatibility and metabolism within a cell culture environment. nih.govnih.gov

The production of glucosinolates in plant cell cultures can be optimized using several strategies, including:

Media Optimization: Adjusting the nutrient and phytohormone composition of the culture medium.

Elicitation: Using chemical or physical stressors to trigger the plant's defense responses and increase secondary metabolite production. mdpi.com

Precursor Feeding: Supplying the culture with biosynthetic precursors, such as the amino acid phenylalanine for this compound, to drive the metabolic pathway toward the desired product. mdpi.com

These cell culture systems provide a promising biofactory approach for the consistent, year-round production of this compound, independent of geographical and climatic constraints. nih.gov

Genetic Engineering and Synthetic Biology for Glucosinolate Biosynthesis

Advances in genetic engineering and synthetic biology have opened new frontiers for producing glucosinolates, including this compound. These approaches involve the transfer and expression of biosynthetic genes in heterologous hosts or the modification of gene expression in the native plant to alter glucosinolate profiles.

Microbial hosts like the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are attractive platforms for producing plant-derived natural products due to their rapid growth, scalability, and well-established genetic tools. semanticscholar.orgnih.gov The entire biosynthetic pathway for a target glucosinolate can be reconstituted within these microbes.

The biosynthesis of benzylglucosinolate (BGLS), a compound structurally related to this compound, has been successfully engineered in S. cerevisiae. biorxiv.org This was achieved by introducing the key biosynthetic genes, including those for the cytochrome P450 enzymes CYP79A2 and CYP83B1, and the sulfotransferase SOT16. biorxiv.org The study found that integrating the genes into the yeast genome led to significantly higher production levels compared to plasmid-based expression. biorxiv.org Further optimization, such as enhancing the supply of the sulfate (B86663) donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) by introducing an APS kinase, further improved BGLS yields. biorxiv.org

These strategies and findings provide a clear roadmap for the heterologous production of this compound. By expressing the specific genes from Limnanthes for this compound biosynthesis, it is feasible to engineer E. coli or S. cerevisiae strains capable of producing this valuable compound from simple sugars. tudelft.nl

Genetic modification of the native plant or other plant species offers a direct way to manipulate this compound production. This can involve overexpressing key biosynthetic genes to increase flux through the pathway or altering the expression of genes that control the formation of specific degradation products. nih.gov

Key targets for genetic engineering include:

Transcription Factors: The entire glucosinolate biosynthetic pathway is regulated by a network of transcription factors (e.g., MYB factors). mdpi.com Overexpressing key regulatory genes can upregulate the entire pathway, leading to higher accumulation of the final products.

Specifier Proteins: The degradation of glucosinolates upon tissue damage is catalyzed by the enzyme myrosinase, but the resulting product (e.g., isothiocyanate, nitrile) can be directed by specifier proteins like epithiospecifier modifier (ESM) proteins. peerj.com By modifying the expression of these specifier protein genes in Limnanthes, it may be possible to control the profile of degradation products released, favoring the formation of specific, high-value molecules. A gene encoding an ESM protein has been identified and mapped in Limnanthes alba, providing a direct target for such modifications. peerj.com

Recent surveys of Limnanthes alba breeding lines have revealed significant natural genetic variation in seed this compound content, suggesting a strong potential for improvement through both traditional breeding and modern genetic engineering approaches. peerj.com

Influence of Elicitors and Environmental Stresses on Production of this compound

The biotechnological production and modification of glucosinolates, including the aromatic glucosinolate this compound, can be significantly influenced by external stimuli such as elicitors and environmental stresses. These factors can trigger plant defense responses, often leading to an altered biosynthesis and accumulation of secondary metabolites. While extensive research has been conducted on the effects of these stimuli on glucosinolates in general, particularly within the Brassica genus, specific data on this compound remains limited. The following sections synthesize the available knowledge on how these factors generally affect aromatic glucosinolates, which may provide insights into the potential responses of this compound.

Elicitors are compounds that can induce a defense response in plants, leading to the enhanced production of secondary metabolites. researchgate.net Phytohormones such as methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA) are well-known elicitors that have been shown to modulate glucosinolate biosynthesis. nih.govresearchgate.net

Salicylic acid is another key signaling molecule in plant defense. Its application has been shown to influence the accumulation of glucosinolates, with effects that can vary depending on the plant species and the specific glucosinolate. researchgate.net In some cases, SA has been found to increase the levels of aromatic and indole (B1671886) glucosinolates. researchgate.net The mechanism often involves the induction of defense-related genes that are also linked to secondary metabolite production. frontiersin.org However, the response can be complex, with some studies reporting a decrease or no effect on certain aliphatic glucosinolates. researchgate.net The specific impact of SA on this compound biosynthesis has not been documented.

Environmental, or abiotic, stresses such as drought, salinity, and temperature fluctuations are known to affect plant metabolism, including the production of secondary metabolites like glucosinolates. mdpi.commaxapress.com Plants under stress often reallocate resources to defense mechanisms, which can lead to an increase in the synthesis of these compounds. nih.gov

Drought Stress: Water deficit is a significant environmental stress that has been shown to alter glucosinolate profiles in plants. mdpi.com In some Brassica species, drought conditions have been correlated with an increase in the total glucosinolate content. mdpi.com This is considered part of the plant's osmotic adjustment and defense response to water stress. The response, however, can be dependent on the intensity and duration of the drought.